molecular formula C25H30N4O2 B11198472 2-(4-benzylpiperazin-1-yl)-6-methyl-5-[2-(3-methylphenoxy)ethyl]pyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-6-methyl-5-[2-(3-methylphenoxy)ethyl]pyrimidin-4(3H)-one

Cat. No.: B11198472
M. Wt: 418.5 g/mol
InChI Key: SYNGFKVMSRGNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a dihydropyrimidinone core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-5-[2-(3-methylphenoxy)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C25H30N4O2/c1-19-7-6-10-22(17-19)31-16-11-23-20(2)26-25(27-24(23)30)29-14-12-28(13-15-29)18-21-8-4-3-5-9-21/h3-10,17H,11-16,18H2,1-2H3,(H,26,27,30)

InChI Key

SYNGFKVMSRGNOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC2=C(N=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.